
(E)-2-Cyano-N-cyclopentyl-3-(2-oxo-1,3-dihydrobenzimidazol-5-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Cyano-N-cyclopentyl-3-(2-oxo-1,3-dihydrobenzimidazol-5-yl)prop-2-enamide is a chemical compound with potential applications in scientific research. It is also known by its chemical name, CC-115. This compound belongs to a class of compounds called kinase inhibitors, which are molecules that can inhibit the activity of enzymes called kinases. Kinases play a critical role in many cellular processes, including cell growth, division, and signaling. By inhibiting kinases, CC-115 has the potential to affect these processes and may have therapeutic applications in a variety of diseases.
Mechanism of Action
CC-115 inhibits the activity of several kinases, including mTOR and IKKα. By inhibiting these kinases, CC-115 can affect cellular processes such as cell growth, division, and signaling. The exact mechanism of action of CC-115 is not fully understood, but it is thought to involve the binding of the compound to the kinase active site, which prevents the kinase from carrying out its normal functions.
Biochemical and physiological effects:
CC-115 has been shown to have several biochemical and physiological effects. In preclinical studies, CC-115 has been shown to inhibit the growth of cancer cells and to reduce inflammation in models of inflammatory disease. CC-115 has also been shown to have an effect on the immune system, although the exact nature of this effect is not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of CC-115 is that it is a potent and selective kinase inhibitor, which makes it a useful tool for studying the role of kinases in cellular processes. However, one limitation is that the exact mechanism of action of CC-115 is not fully understood, which may make it difficult to interpret experimental results. Additionally, CC-115 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on CC-115. One area of research is in the development of CC-115 as a therapeutic agent for cancer and inflammatory diseases. Clinical trials will be needed to determine the safety and efficacy of CC-115 in humans. Another area of research is in the study of the role of kinases in cellular processes. CC-115 can be used as a tool to study the function of specific kinases and their role in disease processes. Finally, the development of new kinase inhibitors based on the structure of CC-115 may lead to the discovery of new therapeutic agents for a variety of diseases.
Synthesis Methods
The synthesis of CC-115 involves several steps. The starting materials are commercially available, and the synthesis can be carried out using standard organic chemistry techniques. The final product is obtained as a white solid, which can be purified by recrystallization.
Scientific Research Applications
CC-115 has been studied extensively in preclinical models, and several studies have demonstrated its potential therapeutic applications. One area of research is in the treatment of cancer. CC-115 has been shown to inhibit the activity of a kinase called mTOR, which is involved in the regulation of cell growth and division. Inhibition of mTOR has been shown to be effective in the treatment of certain types of cancer, and CC-115 has shown promise in preclinical studies.
Another area of research is in the treatment of inflammatory diseases. CC-115 has been shown to inhibit the activity of a kinase called IKKα, which is involved in the regulation of inflammation. Inhibition of IKKα has been shown to be effective in the treatment of inflammatory diseases, and CC-115 has shown promise in preclinical studies.
properties
IUPAC Name |
(E)-2-cyano-N-cyclopentyl-3-(2-oxo-1,3-dihydrobenzimidazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c17-9-11(15(21)18-12-3-1-2-4-12)7-10-5-6-13-14(8-10)20-16(22)19-13/h5-8,12H,1-4H2,(H,18,21)(H2,19,20,22)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTVEMUVBTZNAJ-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=CC2=CC3=C(C=C2)NC(=O)N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C(=C/C2=CC3=C(C=C2)NC(=O)N3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-cyclopentyl-3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2453627.png)
![Methyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2453628.png)

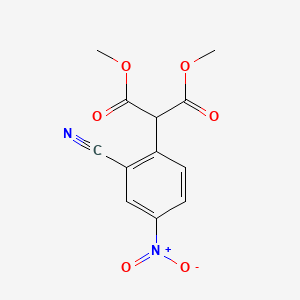
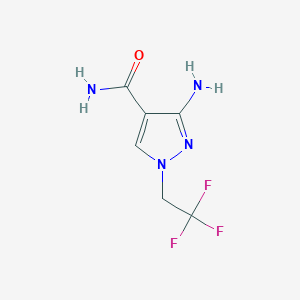
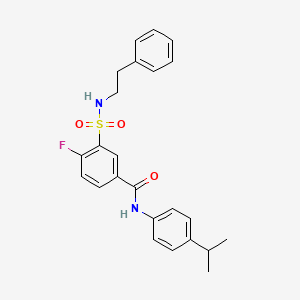
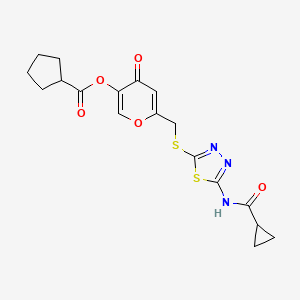

![1-(3-(diethylamino)propyl)-5-(furan-2-yl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2453640.png)
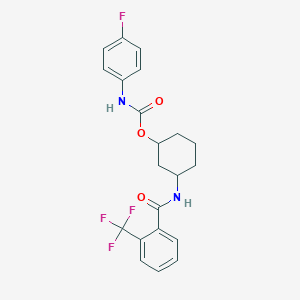

![1-(2,5-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2453646.png)
![N-(furan-2-ylmethyl)-3-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2453647.png)
![3-(4-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2453648.png)